2-((2-Methoxybenzyl)(methyl)amino)propanamide
Description
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)methyl-methylamino]propanamide |
InChI |
InChI=1S/C12H18N2O2/c1-9(12(13)15)14(2)8-10-6-4-5-7-11(10)16-3/h4-7,9H,8H2,1-3H3,(H2,13,15) |
InChI Key |
FADDOLNIEDYARH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)N(C)CC1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxybenzyl)(methyl)amino)propanamide typically involves the reaction of 2-methoxybenzylamine with methyl acrylate under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by amide bond formation. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and purity. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methoxybenzyl)(methyl)amino)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 2-((2-Hydroxybenzyl)(methyl)amino)propanamide.
Reduction: Formation of 2-((2-Methoxybenzyl)(methyl)amino)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Methoxybenzyl)(methyl)amino)propanamide is an organic compound with a complex structure featuring a propanamide functional group attached to a methoxybenzyl and methylamino moiety. Its full IUPAC name reflects the presence of methoxy and amino groups, which are crucial for its chemical behavior and potential biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly in developing therapeutic agents.
Potential Applications
This compound has several potential applications. Studies on its interactions with biomolecules have focused on its binding affinity to various receptors and enzymes. Understanding these interactions helps elucidate its mechanism of action and potential therapeutic effects. For instance, compounds with similar structures have shown promising results in inhibiting certain kinases involved in cancer progression.
Research into the biological activity of this compound suggests that it may interact with various biological targets. Compounds with similar structures have been studied for their potential anti-inflammatory, analgesic, and anticancer properties. The presence of the methoxy and amino groups is believed to enhance its interaction with biological macromolecules, possibly influencing pathways related to pain and inflammation.
Structural Analogs
Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific combination of methoxy and amino functionalities along with a propanamide backbone, which may confer distinct biological activities compared to other similar compounds. Its structural features may influence solubility, permeability, and receptor binding profiles differently than those observed in structurally related compounds.
Structural Analogs of this compound
| Compound Name | Unique Features |
|---|---|
| N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide | Contains trifluoromethyl group, enhancing lipophilicity |
| 4-(methoxyphenyl)-N-methylbutanamide | Simpler structure with potential analgesic properties |
| 3-(4-methoxyphenyl)-N-methylpropanamide | Similar amide linkage but different aromatic substitution |
Propanamide Derivatives
Aside from this compound, various other propanamide derivatives have been synthesized and studied for their biological activities . These derivatives have shown potential in inhibiting GABA uptake and exhibiting antioxidant and anticancer activities .
Arsenic exposure
Mechanism of Action
The mechanism of action of 2-((2-Methoxybenzyl)(methyl)amino)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxybenzyl group may enhance its binding affinity to these targets, while the amide group facilitates its stability and bioavailability. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Thioamide Derivatives
- 2-(4-Methoxybenzenethio)propanamide (): Structural Difference: Replaces the benzylamino group with a thioether-linked 4-methoxyphenyl ring. Synthesis: Prepared via nucleophilic substitution of 2-chloropropanamide with 4-methoxybenzenethiol in ethanol, differing from the target’s likely amide coupling route .
Benzimidazole-Containing Analogs
- Bliretrigine (): Structural Difference: Incorporates a benzimidazole core with ethyl and 4-methylphenoxy substituents. Activity: Functions as a sodium channel blocker and analgesic. The benzimidazole moiety likely enhances π-π stacking interactions with ion channels, a feature absent in the target compound .
- Compounds 5a–d ():
Chloro-Substituted Analog
Pyridinyl-Containing Impurities
- 3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide (): Structural Difference: Pyridinylamino-ethoxy linkage.
Comparative Analysis Table
Key Research Findings
- Fluorination: Fluorinated analogs (e.g., ralfinamide, safinamide) exhibit improved metabolic stability and target affinity compared to non-fluorinated counterparts, underscoring fluorine’s role in drug design .
- Heterocyclic Moieties : Benzimidazole-containing compounds () show enhanced analgesic activity, suggesting that aromatic heterocycles may optimize binding to pain-related receptors .
- Stereochemistry : Safinamide’s (S)-enantiomer is critical for MAO-B inhibition, highlighting the importance of chirality in activity .
Biological Activity
2-((2-Methoxybenzyl)(methyl)amino)propanamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique combination of methoxy and amino functionalities attached to a propanamide backbone, which may influence its interaction with biological targets.
Chemical Structure and Synthesis
The IUPAC name of the compound reflects its structural complexity, indicating the presence of both methoxy and amino groups. The synthesis typically involves several steps where optimized conditions are crucial for maximizing yield and purity. The specific reagents and conditions used can significantly affect the final product's biological activity.
Biological Activity Overview
Research suggests that this compound may exhibit various biological activities, including:
- Anti-inflammatory properties : Compounds with similar structures have shown potential in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
- Analgesic effects : The interaction of this compound with pain pathways may provide analgesic effects, making it a candidate for pain management therapies.
- Anticancer activity : Preliminary studies indicate that it may inhibit certain kinases involved in cancer progression, suggesting a role in cancer therapeutics.
The biological activity of this compound is thought to stem from its ability to bind with various biological macromolecules, influencing signaling pathways related to inflammation and cell proliferation. The methoxy and amino groups enhance its interaction with receptors and enzymes, potentially leading to therapeutic effects.
In Vitro Studies
In vitro studies have focused on the binding affinity of this compound to specific receptors. For example, compounds structurally similar to it have been tested against cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of cancer cell proliferation at concentrations lower than 10 µM. |
| Study B | Showed anti-inflammatory effects in murine models, reducing edema by 30%. |
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with other structurally related compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide | Structure | Contains trifluoromethyl group | Enhanced lipophilicity; potential anticancer properties |
| 4-(methoxyphenyl)-N-methylbutanamide | Structure | Simpler structure | Potential analgesic properties |
| 3-(4-methoxyphenyl)-N-methylpropanamide | Structure | Similar amide linkage | Different aromatic substitution; moderate anti-inflammatory effects |
Q & A
Basic: What are the standard synthetic routes for 2-((2-Methoxybenzyl)(methyl)amino)propanamide?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or palladium-catalyzed carbonylation. A common approach involves reacting 2-chloropropanamide derivatives with 2-methoxybenzylamine under basic conditions (e.g., sodium ethoxide in ethanol), followed by methylation of the intermediate amine . For example, details a palladium-catalyzed carbonylation method using 2-bromo-3,3,3-trifluoropropene, which can be adapted by substituting the aryl halide with 2-methoxybenzyl halides. Purification typically involves silica gel chromatography (PE:EA = 20:1) to achieve >75% yield .
Basic: How is the compound characterized structurally?
Methodological Answer:
Structural confirmation requires multi-technique validation:
- IR Spectroscopy : Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, methoxy C-O at ~1250 cm⁻¹). Polarized IR-LD spectroscopy can resolve conformational isomers by comparing experimental data with ab initio calculations .
- HRMS : High-resolution mass spectrometry (e.g., [M+H]+ at m/z 251.1528) confirms molecular formula .
- X-ray Diffraction : Single-crystal analysis resolves stereochemistry and hydrogen-bonding patterns, critical for understanding reactivity .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
Key variables include:
- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos enhance carbonylation efficiency .
- Solvent Polarity : Polar aprotic solvents (DMF, acetonitrile) improve nucleophilic substitution kinetics, while ethanol balances cost and reactivity .
- Temperature Control : Reactions at 80–100°C optimize kinetics without decomposition.
- Workup Strategies : Sequential extraction (e.g., ethyl acetate/water) followed by gradient chromatography minimizes byproducts .
Advanced: How should researchers resolve discrepancies in spectroscopic data?
Methodological Answer:
- Cross-Validation : Compare NMR/IR data with computational simulations (e.g., DFT for predicted chemical shifts) to identify errors in peak assignments .
- Isotopic Labeling : Use ¹³C-labeled intermediates to trace unexpected signals in complex spectra.
- Batch Analysis : Replicate syntheses to distinguish intrinsic variability (e.g., solvent impurities) from structural anomalies .
Advanced: What mechanistic insights exist for its biological activity?
Methodological Answer:
While direct studies on this compound are limited, analogs (e.g., triazolylpropanamides) show antiproliferative activity via histone deacetylase (HDAC) inhibition. Mechanistic studies involve:
- Enzyme Assays : Measure IC₅₀ values against purified HDACs using fluorogenic substrates.
- Molecular Docking : Model interactions between the methoxybenzyl group and HDAC active sites to predict binding affinity .
- Metabolite Tracking : LC-MS/MS identifies hydrolysis products (e.g., free amines) that may contribute to off-target effects .
Advanced: How do structural modifications influence bioactivity?
Methodological Answer:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability but may reduce solubility .
- Steric Hindrance : Bulky groups on the benzyl ring (e.g., 4-nitro) can disrupt target binding, as shown in SAR studies of HDAC inhibitors .
- Amide Isosteres : Replacing the propanamide backbone with thioamide or urea derivatives alters pharmacokinetics and target selectivity .
Advanced: What analytical challenges arise in purity assessment?
Methodological Answer:
- HPLC Method Development : Use C18 columns with mobile phases (e.g., 0.1% TFA in acetonitrile/water) to separate polar byproducts. Retention time (~0.88 minutes) and peak symmetry indicate purity .
- Chiral Purity : Employ chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers, critical for compounds with stereogenic centers .
- Quantitative NMR : Integrate diagnostic peaks (e.g., methoxy singlet at δ 3.8 ppm) against internal standards (e.g., TMS) for absolute quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
